molecular formula C25H26F2N4O2 B2484049 N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1116045-24-9

N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Katalognummer: B2484049
CAS-Nummer: 1116045-24-9
Molekulargewicht: 452.506
InChI-Schlüssel: HWAMBUOTRRIBID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 3,5-difluorophenylmethyl group and a pyrimidin-4-yl scaffold substituted with a 4-ethylphenoxy moiety. Its molecular formula is C₂₅H₂₆F₂N₄O₂, with a molecular weight of 452.5 g/mol . The compound’s structure combines aromatic fluorination (3,5-difluorophenyl) and a phenoxy-pyrimidine system, which are common pharmacophores in medicinal chemistry for optimizing pharmacokinetic properties and target binding.

Eigenschaften

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N4O2/c1-2-17-3-5-22(6-4-17)33-24-14-23(29-16-30-24)31-9-7-19(8-10-31)25(32)28-15-18-11-20(26)13-21(27)12-18/h3-6,11-14,16,19H,2,7-10,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAMBUOTRRIBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: This step often involves the condensation of a suitable amine with a diketone or similar precursor under controlled conditions.

    Attachment of the Difluorophenyl Group: This can be done via a nucleophilic substitution reaction, where the difluorophenyl group is introduced using a halogenated precursor and a strong base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent like EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Target Compound

  • Core Structure : Piperidine-4-carboxamide.
  • Substituents: Aromatic group: 3,5-Difluorophenylmethyl. Pyrimidine substituent: 4-Ethylphenoxy at position 4.
  • Molecular Weight : 452.5 g/mol .

Analog 1 : N-{[4-(Dimethylamino)phenyl]methyl}-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

  • Key Difference: Replacement of 3,5-difluorophenylmethyl with 4-dimethylaminophenylmethyl.

Analog 2 : N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

  • Key Differences: Aromatic group: 2,4-Dimethylphenyl (non-fluorinated). Pyrimidine substituent: Trifluoromethyl at position 6 instead of 4-ethylphenoxy.
  • Molecular Weight : 378.4 g/mol .
  • Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the absence of fluorine on the benzyl group may reduce electron-withdrawing effects.

SARS-CoV-2 Inhibitors ():

  • Structural Comparison :
    • The target compound lacks the naphthalene moiety but shares the piperidine-4-carboxamide core.
    • Fluorine substitution on the benzyl group (4-fluorobenzyl vs. 3,5-difluorophenylmethyl) may influence binding affinity to viral targets .

Antimicrobial Pyrimidine Derivatives ():

  • Example: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
  • Key Differences: Pyrimidine ring substitutions (aminomethyl vs. phenoxy groups). Hydrogen-bonding patterns (intramolecular N–H⋯N vs. C–H⋯O/π interactions in the target compound).
  • Implications : The absence of a methoxy group in the target compound may reduce polarity but enhance metabolic stability .

Research Implications and Gaps

  • The target compound’s 3,5-difluorophenylmethyl group may enhance binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs (e.g., 2,4-dimethylphenyl in Analog 2) .
  • The 4-ethylphenoxy-pyrimidine substituent could improve metabolic stability over electron-deficient groups like trifluoromethyl, but direct comparative pharmacokinetic data are lacking.
  • Further studies are needed to evaluate the compound’s activity in disease-relevant assays, building on precedents like the SARS-CoV-2 inhibitors .

Biologische Aktivität

The compound N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into its key components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Pyrimidine Moiety : A heterocyclic aromatic compound that contributes to its biological activity.
  • Difluorophenyl Group : This substitution enhances the compound's interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C20H22F2N4O2C_{20}H_{22}F_{2}N_{4}O_{2}.

Physical Properties

PropertyValue
Molecular Weight396.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide primarily involves its interaction with specific protein targets, leading to modulation of various biochemical pathways. This compound has shown promise in the following areas:

  • Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against HIV-1. The mechanism appears to involve inhibition of viral replication through interference with reverse transcriptase activity.
  • Antitumor Activity : Research has suggested potential antitumor effects, likely due to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Cytotoxicity : The cytotoxic effects of the compound have been evaluated using various cell lines, with selectivity indices indicating potential therapeutic windows.

Study 1: Antiviral Efficacy

A study evaluated the efficacy of the compound against wild-type HIV-1 and various resistant strains. The results are summarized in the following table:

StrainEC50 (nM)CC50 (nM)SI (Selectivity Index)
Wild-type15.820012.7
K103N83.33003.6
Y181C1282501.9

The selectivity index (SI) indicates that the compound is more effective against wild-type strains compared to resistant strains, suggesting a need for further optimization to enhance efficacy against resistant variants .

Study 2: Antitumor Activity

In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)8.3
HeLa (Cervical)12.0

These results indicate that N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has significant potential as an anticancer agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.